

A Comparative Spectroscopic Analysis of Phenyl Methanesulfonate and Its Derivatives

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Compound of Interest

Compound Name: Phenyl methanesulfonate

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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the spectroscopic properties of **Phenyl methanesulfonate** and its substituted derivatives. By presenting key experimental data and detailed methodologies, this document serves as a practical reference for the characterization of this important class of organic compounds.

Phenyl methanesulfonate and its derivatives are widely utilized as intermediates and reagents in organic synthesis, particularly in the pharmaceutical industry. Their reactivity is often dictated by the electronic nature of the substituents on the phenyl ring. A thorough spectroscopic characterization is therefore essential for confirming their structure and purity. This guide provides a comparative analysis of **Phenyl methanesulfonate** and its derivatives bearing nitro, methyl, and chloro substituents at the ortho, meta, and para positions, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for **Phenyl methanesulfonate** and a selection of its derivatives.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)

Compound	-CH ₃ (mesyl)	Aromatic Protons	Other Protons
Phenyl methanesulfonate	~3.1	~7.2-7.5 (m)	-
4-Tolyl methanesulfonate	~3.0	~7.1-7.3 (m)	~2.4 (-CH ₃ , s)
4-Nitrophenyl methanesulfonate	~3.2	~7.5 (d), ~8.3 (d)	-
4-Chlorophenyl methanesulfonate	~3.1	~7.2 (d), ~7.4 (d)	-

Note: Chemical shifts are approximate and can vary based on solvent and concentration. m = multiplet, s = singlet, d = doublet.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)

Compound	-CH ₃ (mesyl)	Aromatic C-O	Aromatic C-H	Aromatic C-X	Other Carbons
Phenyl methanesulfonate[1]	~38	~149	~122, ~127, ~130	-	-
4-Tolyl methanesulfonate	~38	~147	~122, ~130	~136	~21 (-CH ₃)
4-Nitrophenyl methanesulfonate[2]	~39	~154	~123, ~126	~146	-
4-Chlorophenyl methanesulfonate	~38	~148	~124, ~130	~132	-

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)

Compound	$\nu(\text{S=O})$ asymmetric	$\nu(\text{S=O})$ symmetric	$\nu(\text{C-O})$	Other Key Bands
Phenyl methanesulfonate[1]	~1370	~1150	~1000-1100	-
4-Tolyl methanesulfonate	~1365	~1145	~1000-1100	~2920 (C-H, methyl)
4-Nitrophenyl methanesulfonate[2]	~1380	~1160	~1000-1100	~1530, ~1350 (NO ₂)
4-Chlorophenyl methanesulfonate	~1370	~1150	~1000-1100	~1090 (C-Cl)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Phenyl methanesulfonate[1]	172	94, 79, 65, 51
4-Tolyl methanesulfonate	186	108, 91, 79, 65
4-Nitrophenyl methanesulfonate[2]	217	139, 109, 93, 79, 65
4-Chlorophenyl methanesulfonate	206/208	128/130, 111, 79, 75

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies representative of the procedures used for the characterization of **phenyl methanesulfonate** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[3]

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- **^1H NMR Data Acquisition:** The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically employed. [4]
- **^{13}C NMR Data Acquisition:** Due to the lower natural abundance of the ^{13}C isotope, a greater number of scans is required to obtain a spectrum with adequate signal-to-noise. Proton decoupling is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are generally recorded using an Attenuated Total Reflectance (ATR) accessory.[5]
[6]

- **Sample Preparation:** A small amount of the powdered solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[7][8]
- **Data Acquisition:** Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . [6][8]

Mass Spectrometry (MS)

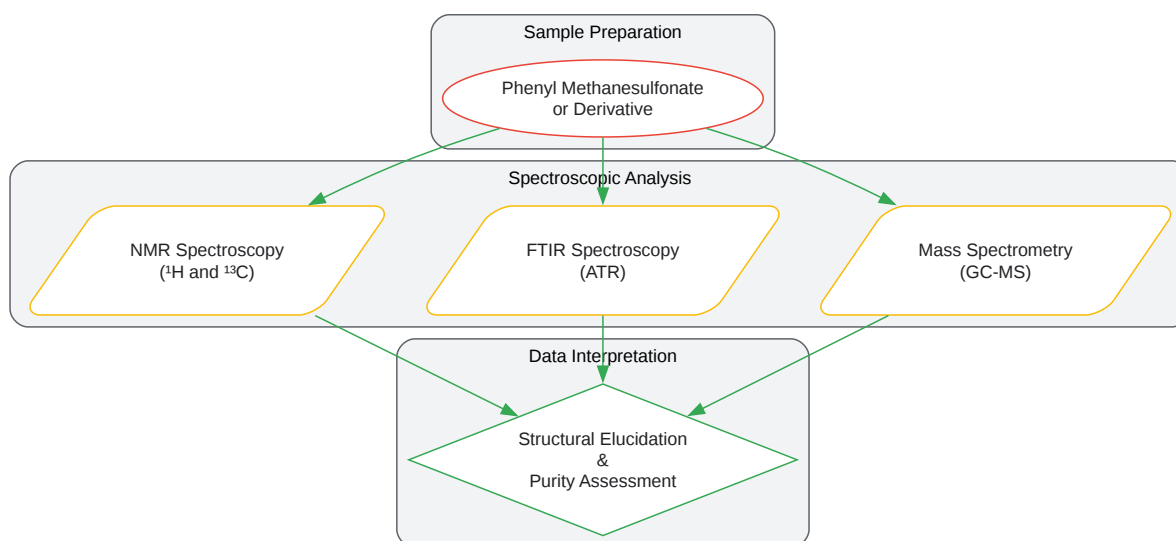
Mass spectra are commonly obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.[9][10][11]

- **Sample Preparation:** A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

- **GC Separation:** The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final high temperature (e.g., 250 °C) to ensure the elution of all components.[\[9\]](#)[\[12\]](#)
- **MS Data Acquisition:** As the components elute from the GC column, they enter the mass spectrometer's ion source. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.[\[9\]](#)

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **phenyl methanesulfonate** and its derivatives.



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